molecular formula C13H21NO3S B064261 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt CAS No. 172947-14-7

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

Cat. No. B064261
CAS RN: 172947-14-7
M. Wt: 271.38 g/mol
InChI Key: RGWMDWPKOOWZSF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt, also known as α,α-Dimethylcyclopropylmethylamine p-toluenesulfonate salt, is a chemical compound with the empirical formula C6H13N · C7H8O3S . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular weight of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is 271.38 g/mol . The SMILES string representation of the molecule is CC(C)(N)C1CC1.Cc2ccc(cc2)S(O)(=O)=O .


Physical And Chemical Properties Analysis

The compound has a melting point range of 167-171 °C . It has an assay of ≥98.5% (CHN) .

Scientific Research Applications

C6H13N⋅C7H8O3S C_6H_{13}N \cdot C_7H_8O_3S C6​H13​N⋅C7​H8​O3​S

, CAS Number: 172947-14-7), focusing on unique applications across various fields:

Organic Synthesis

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt: is utilized in organic synthesis as a building block for the preparation of more complex molecules. Its structure allows for the introduction of the cyclopropyl group into target molecules, which can significantly alter the chemical and physical properties of the compounds, such as stability and reactivity .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals that may benefit from the presence of the cyclopropyl group. This group is known to impart rigidity to molecular structures, potentially leading to increased specificity and potency of drug candidates .

Material Science

The salt form of 2-Cyclopropyl-2-propylamine can be used in material science research, particularly in the development of novel polymers. Its incorporation into polymer chains could result in materials with unique properties, such as enhanced durability or thermal resistance .

Catalysis

Catalysts containing cyclopropyl groups can exhibit unique catalytic behaviors due to the strain in the cyclopropyl ring. Researchers may explore the use of this compound in designing new catalysts for chemical reactions, including those that are environmentally friendly or more efficient .

Agrochemical Research

Agrochemicals often require structural motifs that confer resistance to degradation. The robustness of the cyclopropyl group makes 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt a candidate for the development of new pesticides or herbicides with improved longevity and efficacy .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various spectroscopic and chromatographic methods. Its distinct chemical signature allows it to serve as a reference point or calibration standard in quantitative analyses .

Neurochemistry

The amine functionality of 2-Cyclopropyl-2-propylamine makes it a compound of interest in neurochemistry, where it could be used to mimic or interfere with neurotransmitter activity. This application could be valuable in studying neurological pathways and disorders .

Environmental Science

Lastly, in environmental science, the compound’s potential to form stable complexes with metals or other environmental contaminants could be leveraged in studies related to pollution control and remediation techniques .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt can be achieved through a two-step process. The first step involves the synthesis of 2-Cyclopropyl-2-propylamine, followed by the conversion of the amine to its p-toluenesulfonate salt.", "Starting Materials": [ "Cyclopropane", "Propylamine", "p-toluenesulfonyl chloride", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 2-Cyclopropyl-2-propylamine", "1. Cyclopropane is treated with propylamine in the presence of a strong base such as sodium hydride or lithium diisopropylamide to yield 2-Cyclopropyl-2-propylamine.", "2. The resulting amine is purified by distillation or recrystallization.", "Step 2: Conversion of the amine to its p-toluenesulfonate salt", "1. 2-Cyclopropyl-2-propylamine is dissolved in anhydrous ethyl acetate.", "2. To the solution, p-toluenesulfonyl chloride is added dropwise with stirring.", "3. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of the amine to its salt.", "4. The reaction mixture is then filtered to remove any insoluble impurities.", "5. The filtrate is washed with water and then dried over anhydrous sodium sulfate.", "6. The solvent is removed under reduced pressure to yield 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt as a white solid." ] }

CAS RN

172947-14-7

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

2-cyclopropylpropan-2-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3

InChI Key

RGWMDWPKOOWZSF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N

Origin of Product

United States

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